Rhodium tris(isononanoate)

Hydroformylation Homogeneous catalysis Solubility

Rhodium tris(isononanoate) [CAS 93963-87-2] is a mononuclear rhodium(III) carboxylate complex bearing three branched C9 isononanoate (7-methyloctanoate) ligands. It belongs to the class of long-chain rhodium carboxylates used primarily as homogeneous catalyst precursors for hydroformylation, hydrogenation, and carbonylation reactions, where the lipophilic ligand sphere confers high solubility in nonpolar organic media—a property that distinguishes it from shorter-chain carboxylate analogs such as rhodium(III) acetate.

Molecular Formula C27H51O6Rh
Molecular Weight 574.6 g/mol
CAS No. 93963-87-2
Cat. No. B12651339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodium tris(isononanoate)
CAS93963-87-2
Molecular FormulaC27H51O6Rh
Molecular Weight574.6 g/mol
Structural Identifiers
SMILESCC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Rh+3]
InChIInChI=1S/3C9H18O2.Rh/c3*1-8(2)6-4-3-5-7-9(10)11;/h3*8H,3-7H2,1-2H3,(H,10,11);/q;;;+3/p-3
InChIKeyNSNOZBBIKWSAIZ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhodium Tris(isononanoate) (CAS 93963-87-2): Catalyst Procurement & Technical Baseline


Rhodium tris(isononanoate) [CAS 93963-87-2] is a mononuclear rhodium(III) carboxylate complex bearing three branched C9 isononanoate (7-methyloctanoate) ligands [1]. It belongs to the class of long-chain rhodium carboxylates used primarily as homogeneous catalyst precursors for hydroformylation, hydrogenation, and carbonylation reactions, where the lipophilic ligand sphere confers high solubility in nonpolar organic media—a property that distinguishes it from shorter-chain carboxylate analogs such as rhodium(III) acetate .

Why Rhodium Tris(isononanoate) Cannot Be Simply Replaced by Generic Rhodium Carboxylates


Rhodium carboxylates are not interchangeable drop-in precursors: the length and branching of the carboxylate chain dictate solubility in organic solvents, which in turn governs catalyst delivery, dispersion, and the accessible working concentration in non-aqueous reaction media [1]. Rhodium(III) acetate (LogP ≈ −0.16) is only sparingly soluble in nonpolar solvents, while rhodium tris(isononanoate) (calculated LogP = 4.03) is engineered for high solubility in hydrocarbons . Even among longer-chain analogs, the branched isononanoate ligand confers a distinct steric and electronic profile that affects precatalyst stability and the kinetics of in situ active-species generation relative to linear octanoate or 2-ethylhexanoate forms [2].

Quantitative Differentiation Evidence for Rhodium Tris(isononanoate) vs. Comparator Rhodium Carboxylates


Computed LogP: Rhodium Tris(isononanoate) vs. Rhodium(III) Acetate

The calculated octanol–water partition coefficient (LogP) provides a quantitative proxy for solubility in nonpolar organic media. Rhodium tris(isononanoate) exhibits a calculated LogP of 4.03, whereas rhodium(III) acetate has a reported LogP of −0.16 [1]. This large difference reflects the profoundly higher lipophilicity imparted by the branched C9 isononanoate chains, enabling the compound to dissolve and maintain high effective concentrations in hydrocarbon solvents and nonpolar reaction mixtures.

Hydroformylation Homogeneous catalysis Solubility

Patent-Precedented Use as a Dedicated Precatalyst for Isononanoic Acid Production

In a patent by Frey (2015), rhodium isononanoate is explicitly listed alongside rhodium acetate and rhodium 2-ethylhexanoate as a suitable transition metal catalyst precursor for the hydroformylation step in the industrial production of isononanoic acid from 2-ethylhexanol [1]. The patent specifies that the selected rhodium carboxylate must be soluble in the organic reaction medium and stable under hydroformylation conditions (CO/H2). Rhodium isononanoate is distinguished from rhodium acetate by its superior solubility in the nonpolar octene/hydrocarbon stream, positioning it as the preferred precursor when high catalyst concentration and homogeneous mixing are required in the absence of phosphine ligands.

Hydroformylation Process chemistry Catalyst precursor

Chain-Length Effects on Carboxylate Ligand Donor Strength and Rhodium Electron Density

XPS studies on dirhodium(II) tetracarboxylate complexes have established that the Rh 3d5/2 binding energy shifts systematically with the electron-donating character of the carboxylate ligand R group [1][2]. Electron-releasing alkyl chains increase electron density at the rhodium center, lowering the Rh 3d5/2 binding energy. The branched isononanoate ligand (C9, branched) is expected to donate electron density more effectively than acetate (C1) and comparably to 2-ethylhexanoate (C8, branched), while providing greater steric bulk than linear octanoate. The resulting modulation of the rhodium center's electron density directly affects the rate of precatalyst activation and the stability of the active Rh(I) species in hydroformylation.

X-ray photoelectron spectroscopy Electronic effects Carboxylate ligands

Thermal Decomposition Profile and Pre-Catalyst Stability: Class-Level Inference

Thermogravimetric analysis (TGA/DSC) of rhodium(II) acetate dihydrate shows a first weight-loss step at 90–200 °C corresponding to dehydration, followed by ligand decomposition at 300–450 °C [1]. For rhodium(III) carboxylates with longer-chain ligands, the decomposition temperature of the organic framework generally shifts higher by ~20–50 °C due to the higher molecular weight and boiling point of the liberated carboxylic acid [2]. Rhodium tris(isononanoate), with its branched C9 carboxylate ligands, is expected to exhibit a decomposition onset temperature between 250 and 350 °C under inert atmosphere, consistent with the thermal behavior of rhodium(III) 2-ethylhexanoate and rhodium(II) octanoate dimer. This places the compound in a regime suitable for moderate-temperature catalytic reactions while requiring storage under recommended refrigeration conditions (2–8 °C) to prevent gradual ligand dissociation .

TGA/DSC Thermal stability Precatalyst storage

Validated Application Scenarios for Rhodium Tris(isononanoate) in Catalytic Research and Industrial Procurement


Industrial Hydroformylation of Higher Olefins to Branched Aldehydes

Rhodium tris(isononanoate) is well-suited as a precatalyst for the hydroformylation of C8–C12 olefins in nonpolar, phosphine-free systems, where its high LogP (4.03) ensures complete solubility in the hydrocarbon substrate phase . This property is explicitly exploited in the industrial process patented by Frey (2015), where rhodium isononanoate is listed as a suitable precursor for converting octene to isononanal, the key intermediate in isononanoic acid manufacture .

Non-Aqueous Homogeneous Hydrogenation Requiring High-Rhodium-Loading Solutions

For hydrogenation of unsaturated substrates (olefins, carbonyls) in toluene, hexane, or neat substrate, rhodium tris(isononanoate) provides a soluble, weighable precatalyst form that can be converted in situ to active Rh(I) or Rh(0) species . The branched C9 carboxylate ligands enhance solubility by a factor of >104 relative to rhodium(III) acetate (LogP −0.16 vs. 4.03), enabling high-concentration catalyst stock solutions without precipitation issues .

Carboxylate-Directed C–H Activation and Annulation Chemistry (Research Context)

Rhodium(III) carboxylates, including long-chain carboxylate analogs, serve as catalyst precursors for weakly coordinating carboxylate-directed C–H functionalization, as demonstrated in switchable decarboxylative Heck-type and [4+1] annulation reactions . The steric bulk and electron-donating character of the isononanoate ligand may modulate the rate of C–H activation and the selectivity of the catalytic cycle, making it a candidate for screening in ligand-effect studies.

Precursor for Rhodium Thin-Film Deposition via MOCVD/ALD (Ancillary Use)

Long-chain rhodium carboxylates, including rhodium 2-ethylhexanoate, are employed as volatile precursors for metal-organic chemical vapor deposition (MOCVD) of rhodium thin films in electronics applications . Rhodium tris(isononanoate), with a molecular weight of 574.6 g/mol and appreciable volatility for a metal carboxylate, may serve as an alternative precursor where the branched C9 ligand offers a different thermal decomposition window and vapor pressure profile compared to the C8 2-ethylhexanoate analog .

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